molecular formula C11H7ClN2S B1622992 6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine CAS No. 35368-93-5

6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

Cat. No. B1622992
CAS RN: 35368-93-5
M. Wt: 234.71 g/mol
InChI Key: NUQKROVBLDPAAW-UHFFFAOYSA-N
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Description

6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a type of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . Imidazopyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .

Scientific Research Applications

Antiviral Activity

Researchers have investigated the antiviral activities of imidazo[1,2-a]pyridines, highlighting the influence of substitution on the compound's efficacy against viruses such as human cytomegalovirus (CMV) and varicella-zoster virus (VZV). These studies demonstrated that certain derivatives, including those with thiophene substitutions, exhibit potent antiviral properties, suggesting a mechanism of action independent of viral thymidine kinase (Véron et al., 2007).

Corrosion Inhibition

Imidazo[1,2-a]pyridine derivatives have shown promise as corrosion inhibitors for mild steel in acidic environments. The effectiveness of these compounds as mixed-type inhibitors was demonstrated through various methods including electrochemical assays, suggesting their potential utility in protecting industrial materials (Saady et al., 2021).

Anticholinesterase Potential

The anticholinesterase potential of imidazo[1,2-a]pyridine-based derivatives has been evaluated, revealing that certain compounds, especially those with biphenyl side chains, show significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests applications in treating diseases characterized by cholinesterase dysfunction (Kwong et al., 2019).

Organic Synthesis and Functional Materials

Imidazo[1,2-a]pyridine derivatives have been synthesized for use as fluorescent probes, with one study demonstrating their efficiency in detecting mercury ions. This work underscores the utility of these compounds in environmental monitoring and sensor technologies (Shao et al., 2011).

Chemical Detoxification

Research has also explored the use of imidazo[1,2-a]pyridine selenoesters for the chemical detoxification of mercury chloride (HgCl2), indicating their potential in mitigating mercury-induced toxicity. This highlights an important environmental application of these compounds (Sharma et al., 2018).

Mechanism of Action

Target of Action

6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.

Mode of Action

Imidazo[1,2-a]pyridine analogues are known to interact with their targets and cause changes that inhibit the growth of the tuberculosis bacteria .

Biochemical Pathways

Given its anti-tuberculosis activity, it can be inferred that it interferes with the biochemical pathways essential for the survival and replication of the tuberculosis bacteria .

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that this compound might have similar properties.

Result of Action

Given its anti-tuberculosis activity, it can be inferred that it inhibits the growth of the tuberculosis bacteria, leading to a reduction in bacterial load .

Action Environment

Like other drugs, its action and efficacy could be influenced by factors such as the patient’s health status, co-administration with other drugs, and the presence of drug-resistant strains of the tuberculosis bacteria .

properties

IUPAC Name

6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2S/c12-8-3-4-11-13-9(7-14(11)6-8)10-2-1-5-15-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQKROVBLDPAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395430
Record name 6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35368-93-5
Record name 6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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